Kupferron

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

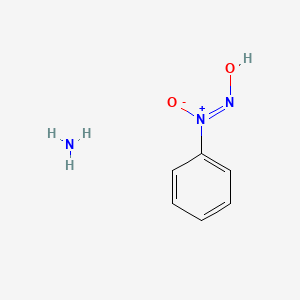

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

azane;(Z)-hydroxyimino-oxido-phenylazanium |

InChI |

InChI=1S/C6H6N2O2.H3N/c9-7-8(10)6-4-2-1-3-5-6;/h1-5,9H;1H3/b8-7-; |

InChI Key |

GXCSNALCLRPEAS-CFYXSCKTSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/[N+](=N/O)/[O-].N |

Canonical SMILES |

C1=CC=C(C=C1)[N+](=NO)[O-].N |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the-Chelator: A Technical Guide to the Chemical Structure and Properties of Cupferron

For Researchers, Scientists, and Drug Development Professionals

Cupferron (B1669334), the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, is a well-established chelating agent with a rich history in analytical chemistry.[1] This technical guide provides an in-depth exploration of its chemical structure, physicochemical properties, and relevant experimental protocols, tailored for professionals in research and drug development.

Core Chemical Identity

Cupferron is recognized by several synonyms, including ammonium N-nitrosophenylhydroxylamine and Kupferon.[2][3][4] Its unique structure enables it to form stable five-membered chelate rings with various metal cations through its two oxygen atoms.[1]

Molecular Structure:

The chemical structure of Cupferron consists of an ammonium cation (NH₄⁺) and the cupferron anion ([C₆H₅N(O)NO]⁻). The anion features a phenyl group attached to a nitrogen atom, which is bonded to both a nitroso group (-N=O) and an oxygen atom.

Physicochemical and Quantitative Data

A comprehensive understanding of Cupferron's properties is essential for its effective application. The following table summarizes key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉N₃O₂ | [2][5] |

| IUPAC Name | Azanium;N-oxido-N-phenyl-nitrous amide | [2] |

| CAS Registry Number | 135-20-6 | [5][6] |

| Molecular Weight | 155.15 g/mol | [2][6] |

| Melting Point | 150-155 °C (with decomposition) | [1][7] |

| Appearance | Light yellow or cream-colored crystals or a brown crystalline solid | [2][7] |

| Solubility | Soluble in water and ethanol | [7][8] |

| Storage | 2-8°C | [7][8][9] |

Experimental Protocols: Synthesis of Cupferron

The synthesis of Cupferron is a well-documented procedure. A common method involves the reaction of phenylhydroxylamine with a source of the nitrosonium ion (NO⁺) in the presence of ammonia (B1221849).

Materials:

-

Phenylhydroxylamine

-

Amyl nitrite (B80452) or Butyl nitrite

-

Anhydrous ether

-

Ammonia gas

Procedure (based on historical preparations):

-

A solution of phenylhydroxylamine is prepared in anhydrous ether and cooled in an ice-salt bath.

-

An ethereal solution of amyl nitrite (or butyl nitrite) is added dropwise to the cooled phenylhydroxylamine solution while maintaining the low temperature.

-

Dry ammonia gas is then passed through the reaction mixture.

-

The precipitated Cupferron is collected by filtration, washed with cold ether, and dried.

This synthetic workflow can be visualized as follows:

References

- 1. Cupferron - Wikipedia [en.wikipedia.org]

- 2. Cupferron | C6H9N3O2 | CID 2724103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cupferron | 135-20-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Cupferron - OEHHA [oehha.ca.gov]

- 5. Cupferron — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. nbinno.com [nbinno.com]

- 8. Cupferron | 135-20-6 [chemicalbook.com]

- 9. echemi.com [echemi.com]

Kupferron Solubility: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the solubility of Kupferron (Ammonium salt of N-nitroso-N-phenylhydroxylamine) in various solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data and presents a detailed experimental protocol for its determination.

Executive Summary

This compound is a versatile chelating agent used in analytical chemistry for the separation and precipitation of various metal ions. A thorough understanding of its solubility in different solvent systems is crucial for its effective application in research and development, particularly in designing extraction protocols and analytical methods. This guide addresses the current landscape of solubility data for this compound, noting both qualitative and quantitative findings, and provides a standardized methodology for independent verification and further exploration.

Solubility of this compound in Various Solvents

The solubility of this compound has been reported in a range of aqueous and organic solvents. However, much of the available data is qualitative, with some conflicting quantitative reports, particularly for its solubility in water. The following table summarizes the available information. It is important to note that solubility can be significantly influenced by factors such as temperature and the pH of the medium.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | Freely soluble / Well soluble[1][2][3] | Not Specified | Conflicting data exists, with another source stating <0.1 g/100 mL.[1] |

| Water | H₂O | < 0.1 g/100 mL | 18.5 | |

| Ethanol | C₂H₅OH | Freely soluble / Well soluble[1][2][3] | Not Specified | |

| Diethyl Ether | (C₂H₅)₂O | Soluble[4] | Not Specified | |

| Benzene | C₆H₆ | Soluble[4] | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly soluble | Not Specified | |

| Chloroform | CHCl₃ | Soluble (for its metal complexes) | Not Specified | Primarily used for the extraction of this compound-metal chelates. |

| Ethyl Acetate | C₄H₈O₂ | Soluble (for its metal complexes) | Not Specified | Primarily used for the extraction of this compound-metal chelates. |

Note: "Freely soluble" and "well soluble" are qualitative terms and do not provide specific quantitative values. The conflicting data for water solubility highlights the need for standardized experimental determination.

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for the determination of the solubility of this compound in a given solvent, based on the widely accepted shake-flask method. This protocol is designed to be adaptable for various solvents and analytical techniques.

I. Materials and Equipment

-

This compound (analytical grade)

-

Solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps (B75204) or flasks with stoppers

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

II. Procedure

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a glass vial or flask. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration. b. Add a known volume of the solvent of interest to the vial. c. Tightly seal the vial to prevent solvent evaporation. d. Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the solution has stabilized.

-

Separation of the Saturated Solution: a. After equilibration, allow the vial to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a pipette. c. To ensure all undissolved solids are removed, either: i. Centrifuge the sample at a high speed. ii. Filter the sample through a syringe filter that is pre-conditioned with the solvent.

-

Analysis of the Saturated Solution: a. Accurately dilute a known volume of the clear, saturated solution with the solvent to a concentration that falls within the linear range of the analytical instrument. b. Measure the concentration of this compound in the diluted solution using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable detector). c. Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculation of Solubility: a. Using the calibration curve, determine the concentration of this compound in the diluted sample. b. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. c. Express the solubility in appropriate units, such as g/100 mL or mg/mL.

III. Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a critical parameter for its application in various scientific disciplines. While qualitative data suggests good solubility in several common solvents, precise quantitative data is limited and, in the case of water, conflicting. The standardized experimental protocol provided in this guide offers a robust framework for researchers to determine the solubility of this compound in specific solvents of interest, thereby facilitating more accurate and reproducible experimental design. Further research to establish a comprehensive and quantitative solubility profile of this compound across a wider range of solvents and conditions is highly encouraged.

References

historical applications of Kupferron in analytical chemistry

An In-depth Technical Guide to the Historical Applications of Cupferron in Analytical Chemistry

Introduction

Cupferron, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine (NH₄[C₆H₅N(O)NO]), is an organic reagent that holds a significant place in the history of analytical chemistry.[1][2] For much of the 20th century, it was a cornerstone reagent for the quantitative separation and gravimetric determination of a variety of metallic elements.[3][4][5] Its utility stemmed from its ability to form stable, insoluble chelate complexes with metal ions, particularly in strongly acidic solutions, which allowed for selective separations that were otherwise difficult to achieve.[2][4] This guide provides a technical overview of its principal historical applications, experimental protocols, and the chemical principles governing its use.

Mechanism of Action: Chelation

The analytical utility of Cupferron is derived from the behavior of its anion, N-nitroso-N-phenylhydroxylamine. This anion functions as a bidentate monoanionic ligand, meaning it binds to a metal ion at two points.[1] The two oxygen atoms of the N-nitroso and hydroxylamine (B1172632) groups coordinate with a metal cation to form a highly stable five-membered chelate ring.[1] These resulting metal cupferrate complexes, such as Fe(C₆H₅N₂O₂)₃ and Zr(C₆H₅N₂O₂)₄, are characteristically insoluble in water and cold, dilute mineral acids, leading to their precipitation from solution.[1][4]

Core Applications & Quantitative Data

Cupferron was renowned for its use in separating trivalent and tetravalent metals from divalent ones. Its most significant application was the precipitation of metals like iron, titanium, zirconium, and vanadium from strongly acidic solutions.[2][6] This selectivity was paramount; for example, it allowed for the quantitative separation of iron from aluminum, manganese, nickel, and other divalent cations. Aluminum itself could be precipitated, but this required a weakly acidic or neutral solution.[6]

The precipitates were typically not weighed directly. Due to their complex and sometimes unstable nature, the standard procedure was to dry the precipitate, char the filter paper, and ignite the complex at a high temperature in a furnace. This converted the metal cupferrate into its corresponding stable metal oxide (e.g., Fe₂O₃, TiO₂, ZrO₂), which could be accurately weighed for gravimetric determination.

Table 1: Precipitation Conditions for Common Metal Ions with Cupferron

| Metal Ion | Typical Acidity for Precipitation | Form of Precipitate | Final Weighing Form (after ignition) |

| Iron (Fe³⁺) | Strongly acidic (e.g., 10% H₂SO₄ or HCl) | Ferric Cupferrate: Fe(C₆H₅N₂O₂)₃ | Ferric Oxide: Fe₂O₃ |

| Titanium (Ti⁴⁺) | Strongly acidic (e.g., 10% H₂SO₄ or HCl) | Titanium Cupferrate: Ti(C₆H₅N₂O₂)₄ | Titanium Dioxide: TiO₂ |

| Zirconium (Zr⁴⁺) | Strongly acidic (e.g., 10-20% H₂SO₄) | Zirconium Cupferrate: Zr(C₆H₅N₂O₂)₄ | Zirconium Dioxide: ZrO₂ |

| Vanadium (V⁵⁺) | Strongly acidic | Vanadium Cupferrate | Vanadium Pentoxide: V₂O₅ |

| Tin (Sn⁴⁺) | Strongly acidic | Tin(IV) Cupferrate | Tin(IV) Oxide: SnO₂ |

| Copper (Cu²⁺) | Weakly acidic to neutral | Cupric Cupferrate: Cu(C₆H₅N₂O₂)₂ | Cupric Oxide: CuO |

| Aluminum (Al³⁺) | Weakly acidic (pH 4-6), often using an acetate (B1210297) buffer | Aluminum Cupferrate: Al(C₆H₅N₂O₂)₃ | Aluminum Oxide: Al₂O₃ |

Experimental Protocols

The following protocols are representative of the classical gravimetric methods employing Cupferron. A freshly prepared, cold 6% aqueous solution of Cupferron was typically used, as the reagent is unstable and decomposes upon heating or prolonged standing.[7]

Protocol 1: Gravimetric Determination of Iron

This procedure details the separation and quantification of iron from a sample.

-

Sample Dissolution : Accurately weigh the iron-containing sample and dissolve it in approximately 10 mL of 3 M hydrochloric acid, heating gently if necessary.[8]

-

Oxidation : Add 5 mL of 6 M nitric acid to the solution and boil for several minutes to ensure all iron is oxidized to the ferric (Fe³⁺) state.[8][9]

-

Acidification & Dilution : Dilute the solution to about 200 mL with distilled water and add sufficient sulfuric or hydrochloric acid to achieve a final acid concentration of approximately 10%.

-

Precipitation : Cool the solution to below 10°C in an ice bath. While stirring vigorously, slowly add a cold, freshly prepared 6% solution of Cupferron until no further precipitation occurs. Add a slight excess to ensure complete precipitation.[7]

-

Digestion : Let the beaker stand in the ice bath for 15-30 minutes to allow the flocculent precipitate to coagulate.[7]

-

Filtration : Filter the precipitate through a quantitative ashless filter paper (e.g., Whatman 41) using gentle suction.[7][10]

-

Washing : Wash the precipitate several times with cold 1% hydrochloric acid containing a small amount of Cupferron reagent, followed by several washes with cold distilled water to remove excess acid and reagent.

-

Ignition : Carefully transfer the filter paper and precipitate to a pre-weighed porcelain crucible. Heat gently at first to dry the precipitate and char the filter paper without allowing it to inflame. Once the paper is charred, transfer the crucible to a muffle furnace and ignite at high temperature (900-1000°C) until all carbon is burned off.[8][10]

-

Weighing : Cool the crucible in a desiccator and weigh. Repeat the ignition, cooling, and weighing steps until a constant mass of Fe₂O₃ is obtained.[8]

-

Calculation : Calculate the mass of iron from the mass of the Fe₂O₃ residue.

Protocol 2: Separation of Titanium and Zirconium from Aluminum

This method illustrates the power of Cupferron in separating different classes of metals based on acidity.

-

Acidification : Begin with a solution containing Ti⁴⁺, Zr⁴⁺, and Al³⁺ ions. Add hydrochloric or sulfuric acid until the solution is strongly acidic (e.g., 10-20% by volume).[6]

-

Collective Precipitation : Cool the solution and add a cold 6% Cupferron solution to quantitatively precipitate the titanium and zirconium cupferrates. Aluminum remains in the solution under these highly acidic conditions.[6][11]

-

Separation : Filter the solution to separate the solid Ti/Zr precipitates from the filtrate containing the dissolved Al³⁺.

-

Analysis of Ti/Zr : The precipitate can be ignited to mixed oxides (TiO₂ + ZrO₂) and weighed, or dissolved in acid for further separation and individual determination of Ti and Zr using other methods.

-

Determination of Aluminum : Take the filtrate from step 3. Neutralize the excess strong acid with ammonium hydroxide (B78521) and then acidify slightly with a weak acid (e.g., acetic acid) to a pH between 4 and 6. Add Cupferron solution to precipitate the aluminum cupferrate.[6] This precipitate is then filtered, washed, ignited to Al₂O₃, and weighed.

References

- 1. Cupferron - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 4. quimlab.com.br [quimlab.com.br]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Method for the Separation of Titanium, Zirconium, Iron, and Aluminum from One Another and for their Subsequent Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. docsity.com [docsity.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to the Safe Handling of Kupferron in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kupferron (Ammonium N-nitrosophenylhydroxylamine) is a chemical reagent utilized in laboratory settings, primarily for the separation and precipitation of various metals. While a valuable tool in analytical and coordination chemistry, this compound presents significant health hazards that necessitate strict adherence to safety protocols. This guide provides an in-depth overview of the potential dangers associated with this compound and outlines detailed procedures for its safe handling, storage, and disposal to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance with multiple risk factors. A thorough understanding of these hazards is the foundation of safe laboratory practice.

Primary Hazards:

-

Acute Toxicity: this compound is toxic if swallowed.[1][2][3]

-

Skin and Eye Irritation: Direct contact can cause significant irritation to the skin and serious eye irritation.[1][2][3][4]

-

Respiratory Irritation: Inhalation of this compound dust may lead to respiratory tract irritation.[1][2][4]

-

Carcinogenicity: this compound is suspected of causing cancer and is listed as reasonably anticipated to be a human carcinogen.[1][5] Animal studies have shown it to cause various types of cancer.[5]

-

Methemoglobinemia: Overexposure can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen, causing symptoms like dizziness, drowsiness, headache, and cyanosis (a bluish discoloration of the skin).[4]

Quantitative Health and Safety Data

While official occupational exposure limits from bodies like OSHA, NIOSH, or ACGIH have not been established for this compound, the following quantitative data are crucial for risk assessment.[4][6]

| Parameter | Value | Species | Reference |

| Oral LD50 | 199 mg/kg | Rat | [4] |

| No Significant Risk Level (NSRL) | 3 µ g/day | N/A | [5] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling this compound.

4.1. Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[6][7] A chemical fume hood with good airflow is highly recommended to minimize the inhalation of dust particles.

-

Designated Area: Establish a designated, clearly marked area for the handling, use, and storage of this compound to restrict access and contain potential contamination.[5]

4.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.[3] Standard safety glasses do not provide adequate protection.

-

Skin Protection:

-

Respiratory Protection: In situations where dust cannot be adequately controlled by engineering controls, a NIOSH-approved respirator should be used.[4]

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols during handling and storage is critical to prevent exposure and accidents.

5.1. Handling Procedures

-

Preparation: Before handling this compound, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available and in good condition.

-

Dispensing: When weighing or transferring this compound powder, do so in a fume hood to contain any dust. Avoid actions that could generate dust, such as shaking or vigorous scooping.

-

General Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[2][6] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][5]

5.2. Storage Requirements

-

Store this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids, strong bases, and oxidizing agents.[7]

-

Keep the container tightly closed to prevent the absorption of moisture and potential degradation.[1][7] Some sources recommend adding a piece of ammonium (B1175870) carbonate to the container for stability.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

6.1. First Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

-

Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][4]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[4]

6.2. Spill and Leak Procedures

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material.

-

Cleanup: Carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid creating dust.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.

Waste Disposal

This compound and any materials contaminated with it are considered hazardous waste. All waste must be collected in clearly labeled, sealed containers. Disposal must be carried out by a licensed hazardous waste disposal company, following all applicable environmental regulations.

Visual Workflow and Pathway Diagrams

To further clarify the safety protocols, the following diagrams illustrate the key workflows for handling this compound and responding to emergencies.

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Emergency response protocol for a this compound spill in the laboratory.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Cupferron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cupferron - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Cupferron - OEHHA [oehha.ca.gov]

- 6. nj.gov [nj.gov]

- 7. Page loading... [guidechem.com]

The Role of Cupferron as a Polymerization Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupferron, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, is a versatile chemical compound with established applications in analytical chemistry as a chelating agent. Beyond its use in metal ion separation, Cupferron exhibits significant efficacy as a polymerization inhibitor. This technical guide provides an in-depth exploration of the core principles governing Cupferron's inhibitory action, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. Understanding the nuances of its function is critical for its effective application in preventing the premature and unwanted polymerization of vinyl monomers during synthesis, purification, and storage, a crucial aspect in various industrial processes, including drug development where monomer purity and stability are paramount.

Mechanism of Action: Radical Scavenging

The primary mechanism by which Cupferron inhibits polymerization is through radical scavenging. Free-radical polymerization is a chain reaction involving initiation, propagation, and termination steps. In the initiation phase, highly reactive free radicals are generated. These radicals then react with monomer units in the propagation phase, leading to the growth of polymer chains.

Cupferron acts as a potent "true inhibitor," meaning it effectively stops the polymerization process until it is consumed, after which the polymerization proceeds at its normal rate.[1] It intercepts the propagating radicals (growing polymer chains with a radical end) to terminate the chain reaction. The N-nitroso group in the Cupferron molecule is key to its radical scavenging ability. It readily reacts with carbon-centered radicals of the growing polymer chain to form a stable, non-radical species, thus preventing the further addition of monomer units.[2]

The proposed mechanism for this interaction is the transfer of the radical to the Cupferron molecule, which can then undergo further reactions to yield stable products. This chain-breaking antioxidant activity effectively quenches the polymerization process.[3]

Diagram of the Inhibition Mechanism

Caption: Radical scavenging mechanism of Cupferron.

Quantitative Data on Inhibition Performance

The effectiveness of a polymerization inhibitor is quantified by parameters such as the induction period, which is the time before polymerization begins. Longer induction periods at a given inhibitor concentration indicate higher efficiency.

Table 1: Comparative Inhibition of Styrene (B11656) Polymerization at 50°C

This table presents a comparison of the induction periods for the thermal polymerization of styrene in the presence of Cupferron and a common industrial inhibitor, tertiary butyl catechol.

| Inhibitor | Concentration (ppm) | Induction Time (hours) |

| None (Control) | 0 | < 1 |

| Tertiary Butyl Catechol | 10 | 24 |

| Cupferron | 10 | > 48 |

| Tertiary Butyl Catechol | 25 | 48 |

| Cupferron | 25 | > 72 |

Data sourced from US Patent 3,426,063[4]

The data clearly demonstrates that Cupferron is significantly more effective than tertiary butyl catechol at the same concentrations in inhibiting the thermal polymerization of styrene at 50°C, providing a much longer period of stability.[4]

Graphical Comparison of Inhibitor Performance at High Temperature

At elevated temperatures, the efficacy of polymerization inhibitors is critical, especially during distillation processes. Cupferron has been shown to exhibit superior performance compared to other common inhibitors in preventing the polymerization of styrene at 120°C.

(Note: The following is a descriptive summary of graphical data, as the raw data for a table is not available.)

A comparative study of various polymerization inhibitors for purified styrene at a concentration of 1,000 ppm and a temperature of 120°C under a nitrogen gas flow demonstrated that Cupferron and an aluminum salt inhibitor were significantly more effective than other inhibitors like p-benzoquinone.[5] After a set period, the monomer inhibited with Cupferron showed a much higher percentage of remaining unpolymerized monomer compared to the samples with other inhibitors, indicating its strong high-temperature performance.

Experimental Protocols

To evaluate the performance of Cupferron as a polymerization inhibitor, several standardized methods can be employed. Below are detailed protocols for two common techniques: gravimetric analysis and dilatometry.

Protocol 1: Gravimetric Analysis for Determining Polymerization Inhibition

This method quantifies the amount of polymer formed over time in the presence of an inhibitor.

Objective: To determine the effectiveness of Cupferron in inhibiting the thermal polymerization of a vinyl monomer by measuring the mass of the polymer formed.

Materials:

-

Vinyl monomer (e.g., styrene, methyl methacrylate, vinyl acetate)

-

Cupferron

-

Initiator (e.g., benzoyl peroxide, AIBN), if not studying thermal polymerization

-

Solvent for the monomer (e.g., toluene)

-

Non-solvent for the polymer (e.g., methanol)

-

Reaction vials or ampoules with septa

-

Constant temperature bath or oven

-

Analytical balance

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Vacuum oven

Procedure:

-

Preparation of Monomer/Inhibitor Solutions:

-

Prepare stock solutions of Cupferron in the chosen monomer at various concentrations (e.g., 10, 25, 50, 100 ppm).

-

A control sample with no inhibitor should also be prepared.

-

If using an initiator, add it to the monomer solutions at a constant concentration.

-

-

Polymerization:

-

Transfer a known volume or mass of each solution into separate reaction vials.

-

Purge the vials with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can also act as an inhibitor or initiator.

-

Seal the vials and place them in a constant temperature bath or oven set to the desired polymerization temperature (e.g., 50°C for styrene).[4]

-

-

Sampling and Precipitation:

-

At predetermined time intervals, remove a vial from the heat source and immediately cool it in an ice bath to quench the polymerization.

-

Open the vial and pour the contents into a beaker containing a stirred non-solvent for the polymer (e.g., methanol). The polymer will precipitate out of the solution.

-

-

Isolation and Weighing of Polymer:

-

Filter the precipitated polymer using a pre-weighed filter paper in a Büchner funnel.

-

Wash the polymer with additional non-solvent to remove any unreacted monomer or inhibitor.

-

Dry the filter paper and the collected polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

-

Calculation:

-

Determine the mass of the polymer formed.

-

Calculate the percent conversion of monomer to polymer: % Conversion = (Mass of Polymer / Initial Mass of Monomer) * 100

-

Plot the percent conversion versus time for each inhibitor concentration to determine the induction period and the rate of polymerization.

-

Workflow for Gravimetric Analysis

Caption: Experimental workflow for gravimetric analysis.

Protocol 2: Dilatometry for Monitoring Polymerization Kinetics

Dilatometry is a technique that measures the volume change of a reaction mixture over time. Since the density of a polymer is generally higher than that of its corresponding monomer, polymerization is accompanied by a volume contraction, which can be precisely measured in a dilatometer.

Objective: To continuously monitor the rate of polymerization of a vinyl monomer in the presence of Cupferron by measuring the volume contraction of the reaction mixture.

Materials:

-

Dilatometer (a glass vessel with a precision-bore capillary tube)

-

Vinyl monomer

-

Cupferron

-

Initiator (if required)

-

Constant temperature bath with a transparent window

-

Cathetometer or a digital camera with high-resolution imaging for measuring the meniscus level

-

Vacuum line

Procedure:

-

Preparation of Reaction Mixture:

-

Prepare the monomer solution with the desired concentration of Cupferron and initiator (if applicable) as described in the gravimetric protocol.

-

-

Filling the Dilatometer:

-

Carefully fill the dilatometer with the reaction mixture, ensuring no air bubbles are trapped.

-

The liquid level should be adjusted to be within the calibrated range of the capillary tube.

-

Freeze the monomer in the dilatometer bulb using liquid nitrogen, and then evacuate the dilatometer using a vacuum line to remove dissolved gases. Thaw the monomer and repeat this freeze-pump-thaw cycle at least three times.

-

-

Measurement:

-

Place the dilatometer in the constant temperature bath, ensuring the capillary tube is vertical.

-

Allow the dilatometer to reach thermal equilibrium. The liquid level in the capillary will initially rise due to thermal expansion and then begin to fall as polymerization commences and the volume contracts.

-

Record the height of the meniscus in the capillary tube at regular time intervals using a cathetometer or by taking images with a calibrated camera.

-

-

Calculation:

-

The volume change (ΔV) at any time (t) is calculated from the change in the height of the meniscus (Δh) and the known cross-sectional area (A) of the capillary: ΔV = Δh * A.

-

The fractional conversion of monomer to polymer (X) can be calculated using the following equation: X = (ΔV / V₀) * ( (ρ_p - ρ_m) / ρ_p )⁻¹ where V₀ is the initial volume of the monomer, ρ_p is the density of the polymer, and ρ_m is the density of the monomer at the reaction temperature.

-

The rate of polymerization (Rp) is proportional to the rate of change of the meniscus height (dh/dt). Plotting the conversion versus time allows for the determination of the induction period and the polymerization rate.

-

Logical Flow for Dilatometry Experiment

Caption: Logical flow of a dilatometry experiment.

Applications in Drug Development

In the development of pharmaceutical products, particularly those involving polymeric drug delivery systems, the stability and purity of the monomers used are of utmost importance. Uncontrolled polymerization can lead to impurities, changes in viscosity, and batch-to-batch inconsistency, all of which are unacceptable in a regulated environment.

Cupferron can be a valuable tool in this context for:

-

Stabilizing Monomers During Storage and Transport: Ensuring the long-term stability of reactive monomers used in the synthesis of biocompatible polymers.

-

Preventing Polymerization During Purification: Inhibiting unwanted polymerization during distillation or other purification processes, thereby ensuring high-purity monomers for subsequent reactions.

-

Controlling Polymerization Reactions: In some applications, a controlled initiation of polymerization is required. Cupferron can be used to provide a distinct induction period, allowing for better process control.

Safety Considerations

Cupferron is classified as a toxic substance and is reasonably anticipated to be a human carcinogen.[4] It is also a skin and eye irritant. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, must be worn when handling this compound. All work with Cupferron should be conducted in a well-ventilated fume hood.

Conclusion

Cupferron is a highly effective polymerization inhibitor that functions through a radical scavenging mechanism. Quantitative data demonstrates its superiority over some common inhibitors, particularly in the thermal polymerization of styrene. The detailed experimental protocols provided in this guide offer a framework for researchers to evaluate its performance with various vinyl monomers. While its toxicological profile necessitates careful handling, its high efficiency makes it a valuable tool in research and industrial applications, including the critical area of drug development, where monomer stability is paramount for producing safe and effective polymeric materials. Further research into its efficacy with a broader range of monomers and under varied conditions will continue to expand its utility in the field of polymer science.

References

- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]

- 2. Polymerization Reactions [chemed.chem.purdue.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. US3426063A - Inhibiting thermal polymerization and the growth of popcorn polymer - Google Patents [patents.google.com]

- 5. Polymerization Inhibitors | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

An In-Depth Technical Guide to CAS Number 135-20-6 (Cupferron) for Chemical Sourcing in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 135-20-6, commonly known as Cupferron. This document is intended for researchers, scientists, and professionals in the field of drug development who are sourcing and utilizing this compound. It covers its chemical and physical properties, synthesis, and purification methods. Furthermore, it delves into its significant biological activities, including its roles as a metal chelating agent, a nitric oxide donor, and an inhibitor of the NF-κB signaling pathway, all of which are pertinent to its potential applications in antimicrobial and anticancer research. Detailed experimental protocols for assessing its biological efficacy are also provided, alongside a visualization of its mechanism of action within the NF-κB pathway.

Chemical Identification and Physicochemical Properties

Cupferron, systematically named Ammonium (B1175870) N-nitroso-N-phenylhydroxylamine, is an organic compound with the CAS registry number 135-20-6. It is a versatile chelating agent, forming stable complexes with a variety of metal ions.[1]

Table 1: Chemical and Physical Properties of Cupferron (CAS: 135-20-6)

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉N₃O₂ | [1] |

| Molecular Weight | 155.15 g/mol | [1] |

| Appearance | White to yellowish crystalline solid | [1] |

| Melting Point | 150-155 °C (decomposes) | [1] |

| Solubility | Soluble in water and ethanol | [1] |

| Stability | Stable under recommended storage conditions, but may be light and moisture sensitive. Should be stored in a dark container over solid ammonium carbonate. | [1] |

Synthesis and Purification

Synthesis Protocol

Cupferron is synthesized from phenylhydroxylamine and a source of the nitrosonium ion (NO⁺).[1] A common laboratory-scale synthesis involves the following steps:

-

Preparation of Phenylhydroxylamine: Phenylhydroxylamine can be prepared by the reduction of nitrobenzene (B124822) with zinc dust in the presence of an ammonium chloride solution.

-

Reaction with a Nitrite (B80452) Source: The prepared phenylhydroxylamine is then reacted with a nitrite source, such as an alkyl nitrite (e.g., butyl nitrite), in the presence of ammonia. The reaction is typically carried out in a suitable organic solvent like diethyl ether at a low temperature (around 0°C) to control the exothermic reaction.

-

Isolation of Cupferron: The product, Cupferron, precipitates from the reaction mixture and can be isolated by filtration.

Purification Method

For high-purity applications, such as in drug development research, Cupferron can be purified by recrystallization. A common method involves dissolving the crude product in ethanol, treating it with activated carbon to remove colored impurities, followed by filtration and cooling to induce crystallization. The purified crystals are then washed with a cold solvent, such as diethyl ether, and dried.

Biological Activities and Mechanisms of Action

Cupferron has garnered interest in the field of drug development due to its diverse biological activities, which primarily stem from three key mechanisms: metal chelation, nitric oxide donation, and inhibition of the NF-κB signaling pathway.

Metal Chelation in Cancer Therapy

Cancer cells often have a higher demand for essential metals like iron and copper to support their rapid proliferation and metabolism.[2][3] Cupferron, as a chelating agent, can bind to these metal ions, depleting their availability within the cancer cells. This disruption of metal homeostasis can lead to the inhibition of key cellular processes and induce apoptosis (programmed cell death).[2] The chelation of iron, in particular, can inhibit ribonucleotide reductase, a critical enzyme for DNA synthesis and repair, thereby halting cell cycle progression.[3]

Nitric Oxide Donation

Cupferron is known to be a nitric oxide (NO) donor.[4] Nitric oxide is a crucial signaling molecule in various physiological and pathological processes. In the context of cancer therapy, the release of NO can have dual effects. At low concentrations, it can promote tumor growth, but at higher concentrations, it can induce oxidative stress and apoptosis in cancer cells. The ability of Cupferron to release NO contributes to its potential as an anticancer agent.[5]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Cupferron has been identified as an inhibitor of the NF-κB signaling pathway.[6] It is believed to exert its inhibitory effect by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7] This prevents the nuclear translocation of the active NF-κB subunits (p50/p65), thereby blocking the transcription of pro-survival genes.[8][9]

Workflow for Cupferron's Inhibition of the Canonical NF-κB Pathway

Caption: Cupferron inhibits the canonical NF-κB pathway by targeting the IKK complex.

Experimental Protocols for Biological Activity Assessment

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Cupferron (CAS 135-20-6)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of Cupferron in complete culture medium. Remove the old medium from the wells and add the Cupferron solutions at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Cupferron, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of Cupferron compared to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the cell viability against the logarithm of the Cupferron concentration.

Antimicrobial Activity Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[12]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Cupferron (CAS 135-20-6)

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Preparation of Cupferron Dilutions: Prepare a two-fold serial dilution of Cupferron in the appropriate broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

-

Inoculation: Add a specific volume of the standardized inoculum to each well of the microtiter plate containing the Cupferron dilutions. Include a positive control (inoculum in broth without Cupferron) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of Cupferron at which there is no visible growth. The results can also be read using a microplate reader to measure the optical density.

Safety and Handling

Cupferron is classified as a hazardous substance. It is toxic if swallowed and is suspected of causing cancer.[1] It can also cause skin and eye irritation. Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Cupferron (CAS 135-20-6) is a compound with significant potential in the field of drug development, particularly in the areas of anticancer and antimicrobial research. Its multifaceted mechanisms of action, including metal chelation, nitric oxide donation, and inhibition of the NF-κB signaling pathway, make it an interesting candidate for further investigation. This guide provides essential technical information for sourcing and utilizing Cupferron, including its properties, synthesis, and standardized protocols for evaluating its biological activity. Researchers and drug development professionals should adhere to strict safety protocols when handling this compound.

References

- 1. Iron and Copper Intracellular Chelation as an Anticancer Drug Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Iron chelators in breast cancer therapy: mechanisms and clinical applications – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unito.it [iris.unito.it]

- 5. researchgate.net [researchgate.net]

- 6. oncotarget.org [oncotarget.org]

- 7. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. atcc.org [atcc.org]

- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

Core Principles of Gravimetric Analysis Utilizing Cupferron: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Gravimetric Analysis with Cupferron (B1669334)

Gravimetric analysis is a cornerstone of quantitative analytical chemistry, relying on the measurement of mass to determine the amount of an analyte in a sample.[1] The principle behind this method is the selective precipitation of the analyte from a solution, followed by the filtration, washing, drying, and weighing of the precipitate.[2] A key reagent in this field is Cupferron, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine.[1] This versatile chelating agent forms stable, insoluble complexes with a variety of metal ions, making it an excellent precipitating agent for numerous analytical applications.[1]

Cupferron is particularly effective in strongly acidic solutions, allowing for the separation of metals like iron, vanadium, titanium, and zirconium from other elements such as aluminum, chromium, and manganese.[2] The selectivity of the precipitation can be finely tuned by controlling the pH of the solution. The resulting metal cupferronate precipitate is then ignited to a stable oxide of known stoichiometry, which is subsequently weighed to determine the mass of the analyte.

Quantitative Data for Metal-Cupferron Complexes

The efficacy of gravimetric analysis with cupferron is highly dependent on the controlled precipitation of the metal-cupferron complex. Key parameters such as pH and ignition temperature are critical for achieving accurate and reproducible results. The following table summarizes these crucial parameters for a selection of metals.

| Metal Ion | Precipitate Formula | Optimal pH for Precipitation | Ignition Temperature (°C) | Final Weighed Form |

| Iron (Fe³⁺) | Fe(C₆H₅N₂O₂)₃ | Strongly Acidic (~1.6 M HCl)[1] | ~1000[3][4] | Fe₂O₃ |

| Copper (Cu²⁺) | Cu(C₆H₅N₂O₂)₂ | Acidic[5] | 90-120 (can be weighed as complex) or higher for oxide | Cu(C₆H₅N₂O₂)₂ or CuO[5] |

| Titanium (Ti⁴⁺) | Ti(C₆H₅N₂O₂)₄ | Strongly Acidic | >900 | TiO₂ |

| Zirconium (Zr⁴⁺) | Zr(C₆H₅N₂O₂)₄ | Strongly Acidic | ~1000 | ZrO₂ |

| Vanadium (V⁵⁺) | V(C₆H₅N₂O₂)₅ | Strongly Acidic | - | V₂O₅ |

| Tin (Sn⁴⁺) | Sn(C₆H₅N₂O₂)₄ | Acidic | >900 | SnO₂ |

Experimental Protocols

Gravimetric Determination of Iron using Cupferron

This protocol outlines the determination of iron in a sample by precipitation with cupferron, followed by ignition to ferric oxide (Fe₂O₃).

Reagents:

-

Hydrochloric Acid (HCl), concentrated and 3 M

-

Nitric Acid (HNO₃), concentrated

-

Cupferron solution (6% w/v, freshly prepared and cooled to ~5°C)

-

Ammonium Nitrate (B79036) (NH₄NO₃) solution (1% w/v)

-

Silver Nitrate (AgNO₃) solution (0.1 M)

Procedure:

-

Sample Preparation: Accurately weigh a sample containing approximately 0.1-0.2 g of iron into a 400 mL beaker. Dissolve the sample in 20 mL of 3 M HCl, heating gently if necessary. Add 5 mL of concentrated HNO₃ and boil the solution to ensure all iron is oxidized to the ferric state (Fe³⁺).[6][7]

-

Precipitation: Dilute the solution to approximately 200 mL with deionized water and cool to about 5-10°C in an ice bath. While stirring vigorously, slowly add a cold, freshly prepared 6% solution of cupferron until precipitation is complete. Add a slight excess to ensure complete precipitation of the iron.

-

Digestion: Allow the precipitate to stand for at least 30 minutes at a low temperature to promote the formation of larger, more easily filterable particles.

-

Filtration and Washing: Filter the precipitate through an ashless filter paper (e.g., Whatman No. 41). Wash the precipitate several times with a cold, dilute acid solution (e.g., 1% HCl) containing a small amount of cupferron to prevent the precipitate from dissolving. Finally, wash the precipitate with a cold 1% ammonium nitrate solution until the filtrate is free of chloride ions (test with AgNO₃ solution).[6]

-

Ignition: Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible. Heat the crucible gently at first to dry and char the filter paper. Once the paper is charred, increase the temperature to approximately 1000°C and ignite the precipitate to constant weight.[3][4]

-

Weighing and Calculation: Cool the crucible in a desiccator and weigh it. Repeat the ignition and weighing steps until a constant mass is obtained. The mass of iron in the original sample can be calculated using the following formula:

Mass of Fe = Mass of Fe₂O₃ × (2 × Atomic Mass of Fe) / (Molecular Mass of Fe₂O₃)

Visualizations

Signaling Pathway of Cupferron Chelation

Caption: Chelation of a metal ion by the cupferron anion to form an insoluble complex.

Experimental Workflow for Gravimetric Analysis

Caption: General workflow for the gravimetric determination of metals using cupferron.

Logical Relationship for Handling Interferences

Caption: Logical steps for managing interfering ions in gravimetric analysis.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. scribd.com [scribd.com]

- 3. icders.org [icders.org]

- 4. [2110.15461] A Quantitative Analysis of the Ignition Characteristics of Fine Iron Particles [arxiv.org]

- 5. Precipitation of metal-cupferron complexes from homogeneous solution-I: determination of copper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. docsity.com [docsity.com]

- 7. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]

Cupferron as a Chelating Agent for Transition Metals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cupferron, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, is a versatile chelating agent with a long history in analytical and separation chemistry. Its ability to form stable, often insoluble, complexes with a variety of transition metals has made it a valuable tool for researchers. This technical guide provides a comprehensive overview of Cupferron's role as a chelating agent, with a focus on its application in the separation and quantification of transition metals. The document includes a summary of its chemical properties, quantitative data on its chelation behavior, detailed experimental protocols for its use, and a discussion of its stability and toxicity. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize or are considering the use of Cupferron in their work.

Introduction

Cupferron, with the chemical formula C₆H₅N(NO)ONH₄, is a well-established organic reagent first introduced for the precipitation of copper and iron.[1] It functions as a bidentate ligand, coordinating to metal ions through the two oxygen atoms of the N-nitroso and hydroxylamine (B1172632) groups to form a stable five-membered chelate ring.[2] This chelation often results in the formation of precipitates that can be separated from a solution, making Cupferron particularly useful for gravimetric analysis and the separation of various metal ions.[3]

The selectivity of Cupferron can be controlled by adjusting the pH of the solution. In strongly acidic solutions, it is a selective reagent for a small group of metals, including iron, vanadium, titanium, and zirconium. As the pH increases, a wider range of metals can be precipitated. This pH-dependent reactivity is a key aspect of its utility in separating mixtures of metal ions.

This guide will delve into the technical details of using Cupferron as a chelating agent, providing quantitative data where available, detailed experimental procedures, and visual representations of workflows to aid in its practical application.

Chemical and Physical Properties

Cupferron is a crystalline solid that is typically white or cream-colored.[3] It is soluble in water and organic solvents such as ethanol (B145695) and diethyl ether. The stability of Cupferron and its solutions is a critical consideration for its use. Aqueous solutions of Cupferron are not stable over long periods and should generally be prepared fresh. The solid reagent should be stored in a cool, dark place, and it is often stabilized with a small amount of ammonium carbonate to prevent decomposition.

| Property | Value | Reference |

| Chemical Formula | C₆H₅N(NO)ONH₄ | [2] |

| Molar Mass | 155.16 g/mol | [2] |

| Appearance | White to cream-colored crystalline solid | [3] |

| Melting Point | 163-164 °C | [3] |

| Solubility | Soluble in water, ethanol, diethyl ether | [3] |

Chelation of Transition Metals

Cupferron's utility as a chelating agent stems from its ability to form stable complexes with a wide array of transition metals. The stability of these complexes and the conditions under which they form are crucial for its application in separation and analysis.

Stability of Metal-Cupferron Complexes

| Metal Ion | Stoichiometry (Metal:Ligand) | Stability Constant (log K) | Notes |

| Fe(III) | 1:3 | High | Forms a stable tris-complex.[2] |

| Cu(II) | 1:2 | Moderate | Forms a bis-complex.[2] |

| Ti(IV) | 1:4 | High | Forms a tetrakis-complex.[4] |

Note: Quantitative stability constant data for a wide range of transition metal-Cupferron complexes is sparse in publicly available literature. The stability is often inferred from the conditions required for quantitative precipitation.

pH Dependence of Precipitation

The pH of the solution is a critical parameter that governs the selectivity of Cupferron. By controlling the acidity, it is possible to selectively precipitate certain metals from a mixture.

| Metal Ion | Optimal pH Range for Precipitation | Notes |

| Fe(III) | Strongly Acidic (e.g., 10% H₂SO₄ or HCl) | Allows for separation from many other metals. |

| Ti(IV) | Strongly Acidic (e.g., 10% H₂SO₄) | Co-precipitates with Fe(III).[4] |

| Cu(II) | Weakly Acidic to Neutral | Precipitates from solutions of lower acidity than Fe(III).[5] |

| Al(III) | Weakly Acidic | Can be separated from Fe(III) by controlling acidity. |

| Sn(IV) | Acidic | A six-fold excess of Cupferron is recommended for complete precipitation.[6] |

Note: The exact pH for quantitative precipitation can vary depending on the concentration of the metal ion and the presence of other species in the solution.

Experimental Protocols

The following sections provide detailed methodologies for common applications of Cupferron in the laboratory.

Gravimetric Determination of Iron(III)

This protocol outlines the steps for the quantitative determination of iron in a sample by precipitation with Cupferron.

Materials:

-

Sample containing iron(III)

-

Cupferron solution (6% w/v, freshly prepared and filtered)

-

Hydrochloric acid (HCl), concentrated

-

Sulfuric acid (H₂SO₄), 10% (v/v)

-

Ashless filter paper

-

Gooch crucible

-

Muffle furnace

Procedure:

-

Sample Preparation: Accurately weigh a sample containing approximately 0.1-0.2 g of iron and dissolve it in a suitable volume of dilute hydrochloric acid.

-

Oxidation of Iron: If necessary, ensure all iron is in the +3 oxidation state by adding a few drops of nitric acid and boiling the solution.

-

pH Adjustment: Dilute the solution to approximately 200 mL with deionized water and add 20 mL of 10% sulfuric acid. Cool the solution to 10-15 °C in an ice bath.

-

Precipitation: Slowly add a cold, freshly prepared 6% solution of Cupferron with constant stirring until precipitation is complete. A slight excess of the reagent should be added to ensure quantitative precipitation.

-

Digestion: Allow the precipitate to stand for 15-30 minutes in the cold solution to ensure complete precipitation.

-

Filtration and Washing: Filter the precipitate through an ashless filter paper using gentle suction. Wash the precipitate several times with cold 1% sulfuric acid containing a small amount of Cupferron, followed by a final wash with cold dilute ammonia (B1221849) solution to remove excess reagent.

-

Drying and Ignition: Carefully transfer the filter paper and precipitate to a pre-weighed porcelain crucible. Dry the crucible in an oven at 100-110 °C. Once dry, char the filter paper slowly over a low flame and then ignite the precipitate in a muffle furnace at 800-900 °C to a constant weight. The final product is ferric oxide (Fe₂O₃).

-

Calculation: Calculate the percentage of iron in the original sample based on the weight of the Fe₂O₃ obtained.

Solvent Extraction of Copper(II)

This protocol describes a method for the separation of copper(II) from an aqueous solution using a solution of Cupferron in an organic solvent.[7]

Materials:

-

Aqueous solution containing copper(II) ions

-

Cupferron

-

Chloroform (B151607) (or another suitable organic solvent)

-

Separatory funnel

-

pH meter

Procedure:

-

Preparation of Organic Phase: Prepare a solution of Cupferron in chloroform of a desired concentration (e.g., 0.1 M).

-

pH Adjustment of Aqueous Phase: Transfer a known volume of the aqueous solution containing copper(II) to a separatory funnel. Adjust the pH of the solution to the desired value (typically in the weakly acidic to neutral range for copper) using a suitable buffer or by the addition of acid or base.

-

Extraction: Add an equal volume of the Cupferron-chloroform solution to the separatory funnel. Stopper the funnel and shake vigorously for 2-3 minutes to ensure thorough mixing and complex formation.

-

Phase Separation: Allow the two phases to separate completely. The organic layer, containing the copper-Cupferron complex, will typically be the bottom layer (as chloroform is denser than water).

-

Separation: Carefully drain the organic layer into a clean beaker.

-

Analysis: The concentration of copper in either the aqueous phase (before and after extraction) or the organic phase can be determined using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or UV-Vis spectrophotometry, to calculate the extraction efficiency.

Visualizations

Logical Workflow for Gravimetric Determination of a Metal Ion

Caption: Workflow for the gravimetric determination of a metal ion using Cupferron.

Experimental Workflow for Solvent Extraction

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. Cupferron - Wikipedia [en.wikipedia.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Precipitation of metal-cupferron complexes from homogeneous solution-II: determination of titanium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Precipitation of metal-cupferron complexes from homogeneous solution-I: determination of copper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. oresomeresources.com [oresomeresources.com]

The Carcinogenic Potential of N-Nitroso-N-Phenylhydroxylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nitroso-N-phenylhydroxylamine (NPHA), commonly known as Cupferron (B1669334), is a chemical compound that has been subject to scrutiny regarding its carcinogenic potential. This technical guide provides an in-depth analysis of the existing scientific literature on the carcinogenicity of NPHA, with a focus on data from animal bioassays and genotoxicity studies. The information is presented to aid researchers, scientists, and drug development professionals in understanding the potential risks associated with this compound. This document summarizes key quantitative data in tabular format, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.

Introduction

N-nitroso-N-phenylhydroxylamine, in its ammonium (B1175870) salt form known as Cupferron (CAS No. 135-20-6), is a creamy-white crystalline solid.[1] It has historically been used as an analytical reagent for the separation and precipitation of various metals, including copper, iron, vanadium, and thorium.[1][2] Given its classification as an N-nitroso compound, a class of chemicals known to include numerous potent carcinogens, the carcinogenic potential of NPHA has been a subject of investigation.[3] The United States National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC) have evaluated the carcinogenicity of Cupferron, concluding that it is "reasonably anticipated to be a human carcinogen" based on sufficient evidence from studies in experimental animals.[1][2] This guide will delve into the specifics of these findings.

Carcinogenicity in Animal Bioassays

Long-term animal bioassays are a cornerstone in the identification of potential human carcinogens.[4] N-nitroso-N-phenylhydroxylamine has been tested for its carcinogenic potential in comprehensive studies conducted by the National Cancer Institute (NCI).[5][6]

Experimental Protocols

A bioassay of Cupferron was conducted using Fischer 344 rats and B6C3F1 mice.[5][6] The key aspects of the experimental design are outlined below:

-

Test Animals: Groups of 49 or 50 male and 50 female Fischer 344 rats and B6C3F1 mice were used for the study.[5][6] For each species, a control group of 50 animals of each sex was fed a basal diet.[5][6]

-

Administration of Test Chemical: Cupferron was administered in the feed at two different concentrations.[5][6]

-

Dosage Levels:

-

Duration of Study: The compound was administered for a period of 78 weeks.[5][6][7] Following this, the rats were observed for an additional period of up to 28 weeks, and the mice for up to 18 weeks.[5][6][7]

-

Pathology: A comprehensive histopathological examination was performed on all animals.

Data Presentation: Tumor Incidences

Oral exposure to Cupferron resulted in the development of tumors at multiple tissue sites in both rats and mice.[1][5][6] The quantitative data on tumor incidences are summarized in the tables below.

Table 1: Incidence of Neoplasms in Fischer 344 Rats Fed Cupferron for 78 Weeks

| Organ System & Neoplasm | Male Rats (Control) | Male Rats (0.15% Cupferron) | Male Rats (0.30% Cupferron) | Female Rats (Control) | Female Rats (0.15% Cupferron) | Female Rats (0.30% Cupferron) |

| Forestomach | ||||||

| Squamous-cell Carcinoma | 0/50 | 19/49 | 31/50 | 0/50 | 18/50 | 33/50 |

| Liver | ||||||

| Hepatocellular Carcinoma | 1/50 | 10/49 | 20/50 | 0/50 | 5/50 | 15/50 |

| Neoplastic Nodule | 2/50 | 8/49 | 10/50 | 1/50 | 4/50 | 9/50 |

| Vascular System | ||||||

| Hemangiosarcoma | 0/50 | 5/49 | 12/50 | 1/50 | 6/50 | 14/50 |

| Auditory Sebaceous Gland | ||||||

| Carcinoma | 0/50 | 1/49 | 3/50 | 0/50 | 4/50 | 9/50 |

Data sourced from the National Toxicology Program Technical Report TR-100.[5][7]

Table 2: Incidence of Neoplasms in B6C3F1 Mice Fed Cupferron for 78 Weeks

| Organ System & Neoplasm | Male Mice (Control) | Male Mice (0.2% Cupferron) | Male Mice (0.4% Cupferron) | Female Mice (Control) | Female Mice (0.2% Cupferron) | Female Mice (0.4% Cupferron) |

| Vascular System | ||||||

| Hemangiosarcoma | 2/50 | 10/50 | 21/49 | 1/50 | 7/50 | 15/50 |

| Hemangioma or Hemangiosarcoma | 2/50 | 11/50 | 23/49 | 1/50 | 8/50 | 17/50 |

| Liver | ||||||

| Hepatocellular Carcinoma | 5/50 | 12/50 | 25/49 | 0/50 | 8/50 | 22/50 |

| Auditory Sebaceous Gland | ||||||

| Carcinoma | 0/50 | 2/50 | 4/49 | 0/50 | 3/50 | 7/50 |

| Harderian Gland | ||||||

| Adenoma | 1/50 | 4/50 | 9/49 | 2/50 | 6/50 | 13/50 |

Data sourced from the National Toxicology Program Technical Report TR-100.[5][7]

A significant positive association was observed between the administered dose of Cupferron and mortality in both sexes of rats and mice.[5][6] However, a sufficient number of animals survived to establish the carcinogenicity of the compound.[5][6] In rats, there were significant positive associations between Cupferron concentration and the incidences of squamous-cell carcinomas of the forestomach, hepatocellular carcinomas and neoplastic nodules, and hemangiosarcomas.[5][6] In mice, significant positive associations were found for hemangiosarcomas in both sexes, hepatocellular carcinomas in females, and Harderian gland adenomas in females.[6]

Genotoxicity

Genotoxicity is the property of chemical agents to damage the genetic information within a cell, which can lead to mutations and cancer.[8] N-nitroso-N-phenylhydroxylamine has been evaluated in a battery of in vitro genotoxicity assays.

Experimental Protocols

The primary assays used to assess the genotoxicity of Cupferron include the bacterial reverse mutation assay (Ames test), and in vitro mammalian cell assays for chromosomal aberrations and sister chromatid exchanges.

-

Ames Test: This test uses various strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis pathway.[9][10] The assay measures the ability of a chemical to cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.[9][10] The tests are conducted with and without the addition of a metabolic activation system (S9 fraction), typically derived from rat liver, to mimic mammalian metabolism.[9]

-

Chromosomal Aberration Assay: This assay is performed using cultured mammalian cells, such as Chinese hamster ovary (CHO) cells.[4][11] The cells are exposed to the test compound, and then metaphase chromosomes are examined for structural abnormalities like breaks and exchanges.[4][11] This assay is also conducted with and without metabolic activation.[4]

-

Sister Chromatid Exchange (SCE) Assay: This assay also uses cultured mammalian cells. It detects reciprocal exchanges of DNA between sister chromatids, which can be induced by DNA-damaging agents.

Data Presentation: Genotoxicity Assay Results

Cupferron has demonstrated genotoxic activity in multiple in vitro systems. The results are summarized in the table below.

Table 3: Summary of In Vitro Genotoxicity of N-Nitroso-N-Phenylhydroxylamine (Cupferron)

| Assay | Test System | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA98, TA1538 | With and Without | Positive[1] |

| Salmonella typhimurium TA100, TA1535, TA1537 | With and Without | Negative[1] | |

| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | With | Positive[1] |

| Chinese Hamster Ovary (CHO) cells | Without | Negative[1] | |

| Sister Chromatid Exchanges | Chinese Hamster Ovary (CHO) cells | With | Positive[1] |

| Chinese Hamster Ovary (CHO) cells | Without | Negative[1] | |

| SOS/umu Genotoxicity Assay | Salmonella typhimurium TA1535/pSK1002 | With and Without | Positive[1] |

The results indicate that Cupferron is mutagenic in certain strains of Salmonella typhimurium and is clastogenic (causes chromosomal damage) in mammalian cells, particularly in the presence of a metabolic activation system. This suggests that metabolites of NPHA are responsible for its genotoxic effects.

Mechanism of Action

The carcinogenic and genotoxic effects of N-nitroso compounds are generally attributed to their metabolic activation into reactive electrophilic species that can interact with cellular macromolecules, including DNA.[3][12][13]

Metabolic Activation Pathway

While a specific, detailed metabolic pathway for N-nitroso-N-phenylhydroxylamine has not been fully elucidated in the available literature, the general pathway for N-nitrosamines is well-established and is believed to be relevant. This process is initiated by the enzymatic hydroxylation of the α-carbon (the carbon atom adjacent to the nitroso group) by cytochrome P450 enzymes.[12][13] This hydroxylation leads to the formation of an unstable α-hydroxy-nitrosamine, which then undergoes spontaneous decomposition to yield a highly reactive alkyldiazonium ion. This ion is a potent alkylating agent that can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts.[12][13]

DNA Adduct Formation

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis.[14][15][16] These adducts can lead to miscoding during DNA replication, resulting in permanent mutations. If these mutations occur in critical genes that regulate cell growth and differentiation, such as proto-oncogenes or tumor suppressor genes, they can lead to the development of cancer. The specific DNA adducts formed by NPHA have not been extensively characterized, but the genotoxicity data strongly suggest their formation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow of the long-term carcinogenicity bioassay, such as the one conducted for Cupferron by the NTP.

Conclusion

References

- 1. Cupferron - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Genotoxicology of N-Nitroso Compounds | Semantic Scholar [semanticscholar.org]

- 4. criver.com [criver.com]

- 5. Cupferron: Target Organs and Levels of Evidence for TR-100 [ntp.niehs.nih.gov]

- 6. Bioassay of cupferron for possible carcinogenicity (CAS No. 135-20-6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Abstract for TR-100 [ntp.niehs.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Ames test - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Chromosome Aberration Test - Eurofins Medical Device Testing [eurofins.com]

- 12. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DNA Adduct Formation from Metabolic 5′-Hydroxylation of the Tobacco-Specific Carcinogen N′-Nitrosonornicotine in Human Enzyme Systems and in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for testing compounds for DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of Kupferron Crystals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kupferron, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, is a versatile chelating agent with significant applications in analytical chemistry and potential relevance in drug development. Its ability to form stable, insoluble complexes with a wide range of metal ions makes it an invaluable reagent for gravimetric and colorimetric analysis, as well as for the separation and precipitation of metals like copper, iron, tin, and titanium.[1][2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound crystals. It includes detailed experimental protocols for its synthesis, purification, and use in quantitative analysis. Furthermore, this document explores its biochemical significance, particularly in the context of nitric oxide (NO) releasing prodrugs, and outlines the logical workflows for its laboratory preparation and application through diagrams.

Chemical and Physical Properties